GsMTx4 TFA (1209500-46-8 free base)
Description
GsMTx4 TFA is a 34-amino acid peptide derived from the venom of the Chilean rose tarantula (Grammostola spatulata). It selectively inhibits cation-permeable mechanosensitive channels (MSCs) in the Piezo and TRP channel families . Its molecular formula is C₁₈₅H₂₇₃N₄₉O₄₅S₆·C₂HF₃O₂, with a molecular weight of 4,209.84 g/mol (free base: 4,095.84 g/mol). GsMTx4 TFA modulates channel activity by altering membrane tension rather than directly blocking ion pores, leading to a 30 mmHg rightward shift in the pressure-gating curve of Piezo1 channels .
Properties
Molecular Formula |
C187H279F3N48O48S6 |
|---|---|
Molecular Weight |
4217 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C185H278N48O46S6.C2HF3O2/c1-98(2)72-120(159(253)202-114(54-27-33-65-188)155(249)228-141(96-284)178(272)226-135(90-234)172(266)206-113(53-26-32-64-187)153(247)211-122(74-100(5)6)161(255)215-124(76-102-40-13-9-14-41-102)163(257)203-112(52-25-31-63-186)152(246)212-123(75-101(7)8)162(256)230-139(94-282)176(270)219-129(82-145(193)236)168(262)216-126(78-104-44-17-11-18-45-104)165(259)225-136(91-235)173(267)224-134(184(278)279)79-105-46-19-12-20-47-105)210-154(248)117(57-30-36-68-191)208-180(274)143-59-38-70-232(143)182(276)119(58-37-69-198-185(196)197)209-175(269)138(93-281)231-179(273)142(97-285)229-157(251)116(56-29-35-67-190)205-170(264)131(85-150(242)243)221-171(265)132(86-151(244)245)220-169(263)130(83-146(194)237)222-181(275)144-60-39-71-233(144)183(277)133(84-147(195)238)223-177(271)140(95-283)227-156(250)115(55-28-34-66-189)204-166(260)127(80-106-88-199-110-50-23-21-48-108(106)110)218-167(261)128(81-107-89-200-111-51-24-22-49-109(107)111)217-164(258)125(77-103-42-15-10-16-43-103)214-158(252)118(61-62-149(240)241)207-160(254)121(73-99(3)4)213-174(268)137(92-280)201-148(239)87-192;3-2(4,5)1(6)7/h9-24,40-51,88-89,98-101,112-144,199-200,234-235,280-285H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,236)(H2,194,237)(H2,195,238)(H,201,239)(H,202,253)(H,203,257)(H,204,260)(H,205,264)(H,206,266)(H,207,254)(H,208,274)(H,209,269)(H,210,248)(H,211,247)(H,212,246)(H,213,268)(H,214,252)(H,215,255)(H,216,262)(H,217,258)(H,218,261)(H,219,270)(H,220,263)(H,221,265)(H,222,275)(H,223,271)(H,224,267)(H,225,259)(H,226,272)(H,227,250)(H,228,249)(H,229,251)(H,230,256)(H,231,273)(H,240,241)(H,242,243)(H,244,245)(H,278,279)(H4,196,197,198);(H,6,7)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-;/m0./s1 |
InChI Key |
FAJHBOWQIHUJTB-WCJIKCQASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Solubility : 66.66 mg/mL in H₂O (requires sonication) .
- Storage : Powder stable at -20°C for 3 years; solutions stable at -80°C for 1 year .
- In Vitro Activity : Reduces Piezo1-mediated charge transfer to 38% of baseline in HEK293 cells at 5 µM .
- In Vivo Efficacy : Attenuates osteoarthritis (OA) in ACLT-induced rats by blocking Piezo1/CaN/NFAT1 signaling and reducing apoptosis .
GsMTx4 TFA vs. D-GsMTx4 TFA
Key Differences :
- Specificity : GsMTx4 TFA broadly targets Piezo1/2 and TRP channels, while D-GsMTx4 TFA is selective for TRPC1/6 and Piezo2 .
- Structural Variation : D-GsMTx4 TFA is a synthetic enantiomer with altered stereochemistry, enhancing stability in physiological conditions .
GsMTx4 TFA vs. Yoda1 (Piezo1 Agonist)
Functional Contrast :
Yoda1 sensitizes Piezo1 channels to mechanical stimuli, while GsMTx4 TFA desensitizes them. Yoda1 induces oscillations in intracellular Ca²⁺, whereas GsMTx4 suppresses these signals .
GsMTx4 TFA vs. TRPV4 Inhibitors (e.g., GSK205)
Critical Insight : GsMTx4 TFA’s unique action on membrane tension allows it to inhibit Piezo channels without affecting TRPV4, unlike GSK205, which directly blocks TRPV4 ion pores .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of Linear GsMTx4
Fmoc-Based SPPS with Optimized Coupling Reagents
The linear sequence of GsMTx4 (GCDIDFPHCSPGWGWCFTNSQGKCVREAICFAAK) is synthesized via Fmoc solid-phase chemistry. Key steps include:
- Resin Selection : Rink amide MBHA resin (0.55 mmol/g) is used to ensure C-terminal amidation.
- Amino Acid Activation : Coupling employs N,N-diisopropylcarbodiimide (DIC) and Oxyma Pure in a 4:4:8 molar ratio (amino acid:DIC:Oxyma) at 50°C, achieving 46% HPLC purity for the linear peptide. Alternative reagents like HCTU/DIEA yield lower purity (18% isolated yield).
- Side-Chain Protection : Critical residues utilize orthogonal protecting groups:
Table 1: SPPS Conditions for Linear GsMTx4 Fragments
| Linear Peptide | Reagent System (Molar Ratio) | Temperature (°C) | HPLC Purity (%) | Isolated Yield (%) |
|---|---|---|---|---|
| GsMTx4-1 | HCTU/DIEA (4:3.8:8) | 28 | 51 | 18 |
| GsMTx4-2 | DIC/Oxyma (4:8:4) | 50 | 46 | 16 |
| GsMTx4-3 | DIC/Oxyma (4:12:4) | 50 | 41 | 14 |
Deprotection and Segment Isolation
Native Chemical Ligation (NCL) for Total Synthesis
Oxidative Folding and Disulfide Bond Formation
Glutathione Redox System
Crude linear peptides are folded in 0.1 M Tris-HCl (pH 7.9) containing 1 mM oxidized glutathione (GSSG) and 10 mM reduced glutathione (GSH). After 48 hours at 4°C, folded GsMTx4 is purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient).
Table 2: Folding Outcomes for GsMTx4 Variants
| Linear Peptide | Folding Product | HPLC Purity (%) | Observed Mass (Da) |
|---|---|---|---|
| GsMTx4-1 | GsMTx4-5 | 51 | 4094.93 |
| GsMTx4-2 | GsMTx4-6 | 46 | 4095.01 |
Recombinant Expression and Purification
Thioredoxin Fusion System
GsMTx4 is expressed in E. coli as a thioredoxin fusion protein with a C-terminal hexahistidine tag. Purification involves:
Structural Validation and Activity Confirmation
Challenges and Optimization Strategies
Racemization During Histidine Coupling
Using Boc-His(Trt)-OH instead of Boc-His(Boc)-OH.DCHA reduces racemization from 8% to <2%.
Scalability of SPPS
The DIC/Oxyma system achieves batch yields of 33 mg per 0.1 mmol scale but requires elevated temperatures (50°C) to accelerate coupling.
Q & A
Q. What is the molecular mechanism by which GsMTx4 TFA inhibits mechanosensitive channels (MSCs)?
GsMTx4 TFA selectively blocks cation-permeable mechanosensitive channels in the Piezo and TRP families by binding to the lipid bilayer, altering membrane tension, and reducing channel activation. This inhibition is reversible and dose-dependent, as demonstrated in HEK293 cells transfected with mouse Piezo1, where it reduced charge transfer to 38% of baseline levels .
Q. What are the recommended storage conditions and solubility protocols for GsMTx4 TFA?
Store lyophilized powder at -20°C for up to three years. For reconstitution, dissolve in H₂O at 66.66 mg/mL using brief sonication to ensure homogeneity. Solubilized aliquots should be stored at -80°C for ≤1 year to prevent degradation .
Q. How can researchers validate the specificity of GsMTx4 TFA in blocking Piezo1 versus TRP channels?
Use knockout cell lines (e.g., Piezo1⁻/⁻ HEK293) or siRNA-mediated knockdown to confirm target specificity. Pair experiments with positive controls like Yoda1 (a Piezo1 agonist) and negative controls (e.g., TRPV4-selective inhibitors) to isolate Piezo1 effects .
Q. What in vitro models are suitable for studying GsMTx4 TFA’s effects on mechanotransduction?
Common models include:
- HEK293 cells overexpressing Piezo1/TRP channels for electrophysiological assays .
- Organotypic cerebellar slices to assess rescue of psychosine-induced demyelination .
- MCF10A cells to evaluate leptin-induced AMPK/MLC-2 phosphorylation .
Advanced Research Questions
Q. How should researchers address variability in GsMTx4 TFA’s inhibitory efficacy across cell types?
Variability often arises from differences in endogenous Piezo/TRP isoform expression. To mitigate this:
Q. What experimental designs resolve contradictions in GsMTx4 TFA’s role in pathological vs. protective signaling?
For example, in osteoarthritis (OA) models, GsMTx4 TFA blocks Piezo1/CaN/NFAT1 signaling, reducing cartilage degradation. However, in neuronal injury models, prolonged inhibition may impair repair. Address contradictions by:
- Comparing temporal dosing (acute vs. chronic administration).
- Using tissue-specific Cre-loxP models to dissect pathway crosstalk .
Q. What strategies optimize in vivo delivery of GsMTx4 TFA for preclinical studies?
Q. How can researchers combine GsMTx4 TFA with other modulators (e.g., Yoda1) to study Piezo1 gating dynamics?
Use sequential exposure protocols:
- Pre-treat cells with 5 µM GsMTx4 TFA (Phase I) to block baseline MSC activity.
- Add Yoda1 (1 µM) in Phase II to activate residual Piezo1 channels, revealing sensitization effects.
- Analyze calcium oscillations or membrane tension changes via live-cell imaging .
Q. What statistical approaches are recommended for analyzing dose-response data with GsMTx4 TFA?
- Fit data to a Hill equation to calculate IC₅₀/EC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., control, GsMTx4, Yoda1, and combination treatments) .
Data Interpretation and Validation
Q. How should researchers validate GsMTx4 TFA’s off-target effects in transcriptomic or proteomic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
